molecular formula C19H26N2O2 B11504608 Piperidin-4-one, 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethyl-

Piperidin-4-one, 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethyl-

Cat. No.: B11504608
M. Wt: 314.4 g/mol
InChI Key: JTJYSWCGATUTFK-UHFFFAOYSA-N
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Description

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethylpiperidin-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . This compound features a unique structure that combines an indole moiety with a piperidinone ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethylpiperidin-4-one typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidinone ring can be introduced through a series of reactions involving the appropriate starting materials and reagents. Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability .

Chemical Reactions Analysis

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethylpiperidin-4-one can undergo various chemical reactions, including:

Scientific Research Applications

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethylpiperidin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives have been shown to inhibit cyclooxygenase enzymes, which play a role in inflammation . The compound’s unique structure allows it to interact with multiple targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethylpiperidin-4-one can be compared with other indole derivatives, such as:

The uniqueness of 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethylpiperidin-4-one lies in its combination of an indole moiety with a piperidinone ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,3-dimethylpiperidin-4-one

InChI

InChI=1S/C19H26N2O2/c1-12-14(3)21(10-8-19(12)22)9-7-16-13(2)20-18-6-5-15(23-4)11-17(16)18/h5-6,11-12,14,20H,7-10H2,1-4H3

InChI Key

JTJYSWCGATUTFK-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(CCC1=O)CCC2=C(NC3=C2C=C(C=C3)OC)C)C

Origin of Product

United States

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